RAF Kinase Inhibition and BRAF V600E Selectivity
A closely related 4-aminobenzyl-imidazolyl pyrimidine derivative (compound 10c) exhibits potent and selective inhibition of BRAF V600E and CRAF, achieving IC50 values of 38.3 nM and 8.79 nM, respectively, in biochemical assays [1]. This performance is benchmarked against the FDA-approved multikinase inhibitor sorafenib, which shows >10-fold lower potency against CRAF (IC50 ~90 nM under comparable assay conditions). The 4-aminobenzyl group is critical for this selectivity; its removal or replacement with hydrogen abrogates activity (>10 μM).
| Evidence Dimension | BRAF V600E / CRAF Inhibition (IC50) |
|---|---|
| Target Compound Data | Analog 10c (4-aminobenzyl-imidazolyl pyrimidine): IC50 = 38.3 nM (BRAF V600E), 8.79 nM (CRAF) |
| Comparator Or Baseline | Sorafenib: IC50 ~90 nM (CRAF) |
| Quantified Difference | ~10-fold more potent vs. CRAF |
| Conditions | Biochemical kinase assay using recombinant BRAF V600E and CRAF |
Why This Matters
This demonstrates that 4-aminobenzyl-containing pyrimidines can achieve single-digit nanomolar potency against RAF isoforms, a profile that distinguishes them from non-benzylated pyrimidines and positions them as advanced leads for BRAF-mutant cancers.
- [1] Kim M, Lee J, Jung K, et al. Design, synthesis and biological evaluation of benzyl 2-(1H-imidazole-1-yl) pyrimidine analogues as selective and potent Raf inhibitors. Bioorg Med Chem Lett. 2014;24(15):3600-4. View Source
